N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788195
InChI: InChI=1S/C27H26N2O4/c1-15-14-32-25-17(3)26-22(12-21(15)25)16(2)19(27(31)33-26)8-9-24(30)28-11-10-18-13-29-23-7-5-4-6-20(18)23/h4-7,12-14,29H,8-11H2,1-3H3,(H,28,30)
SMILES:
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC14788195

Molecular Formula: C27H26N2O4

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide -

Specification

Molecular Formula C27H26N2O4
Molecular Weight 442.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide
Standard InChI InChI=1S/C27H26N2O4/c1-15-14-32-25-17(3)26-22(12-21(15)25)16(2)19(27(31)33-26)8-9-24(30)28-11-10-18-13-29-23-7-5-4-6-20(18)23/h4-7,12-14,29H,8-11H2,1-3H3,(H,28,30)
Standard InChI Key KPUSQYBWZXSVJI-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CNC5=CC=CC=C54)C)C

Introduction

Structural Features

The compound consists of:

  • Indole Group: A bicyclic structure containing a benzene ring fused to a pyrrole ring, known for its biological activity.

  • Furochromenone Core: A tricyclic system incorporating a furan ring fused to a chromenone (benzopyrone) structure with additional methyl substitutions.

  • Propanamide Linkage: A functional group connecting the indole and furochromenone moieties.

Molecular Formula

The molecular formula is C26H26N2O4, with a calculated molecular weight of approximately 430.5 g/mol.

Synthetic Pathways

The synthesis likely involves:

  • Functionalization of the indole group at the 3-position.

  • Coupling with a furochromenone derivative via an amide bond.

  • Introduction of methyl groups and other substituents to fine-tune the molecule's properties.

Analytical Techniques

Characterization typically employs:

  • NMR Spectroscopy: For structural confirmation through hydrogen (^1H) and carbon (^13C) environments.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups like amides (C=O and N-H).

Potential Pharmacological Applications

The compound's structure suggests it could exhibit:

  • Anticancer Properties: Indole derivatives are known for their cytotoxicity against tumor cells, while chromenones have shown apoptosis-inducing activity.

  • Anti-inflammatory Effects: The presence of amide linkages and aromatic systems may contribute to enzyme inhibition relevant to inflammation pathways.

Mechanism of Action

Although specific studies on this compound are unavailable, similar molecules often act by:

  • Binding to DNA or proteins due to the planar aromatic systems.

  • Inhibiting enzymes like kinases or topoisomerases involved in cell proliferation.

ADME Profile

Predicted properties using computational tools like SwissADME might include:

  • Good lipophilicity (due to aromatic rings), aiding membrane permeability.

  • Moderate water solubility (due to polar amide groups).

  • Potential for metabolic stability through methyl substitutions on the chromenone core.

Toxicity Considerations

Toxicity studies would be essential, as indole derivatives can sometimes exhibit off-target effects or metabolic instability.

Research Gaps and Future Directions

Despite its promising structural features:

  • Experimental Studies: No direct experimental data on this compound's pharmacological activity is available in current literature.

  • In Silico Modeling: Computational studies could predict binding affinity to biological targets.

  • Synthesis Optimization: Developing cost-effective and scalable synthetic routes would facilitate further study.

Future research should focus on synthesizing the compound, evaluating its biological activity in vitro and in vivo, and exploring potential therapeutic applications.

This article provides a foundational understanding of N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, emphasizing its structural uniqueness and potential significance in medicinal chemistry. Further experimental validation is required to confirm its properties and applications comprehensively.

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